molecular formula C39H44N2O8 B14455705 Thalmirabine CAS No. 75352-27-1

Thalmirabine

Cat. No.: B14455705
CAS No.: 75352-27-1
M. Wt: 668.8 g/mol
InChI Key: CLAUJNOKVABGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalmirabine involves the extraction from the roots of Thalictrum minus. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specific extraction from natural sources. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Thalmirabine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Thalmirabine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Thalmirabine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with essential cellular functions in microbes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Thalmirabine

This compound stands out due to its specific extraction from Thalictrum minus and its unique antimicrobial properties. Its distinct chemical structure and biological activities make it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

75352-27-1

Molecular Formula

C39H44N2O8

Molecular Weight

668.8 g/mol

IUPAC Name

4,16,17,21,22-pentamethoxy-10,27-dimethyl-2,19-dioxa-10,27-diazaheptacyclo[28.2.2.13,7.120,24.09,14.013,18.028,35]hexatriaconta-1(32),3,5,7(36),13(18),14,16,20,22,24(35),30,33-dodecaen-23-ol

InChI

InChI=1S/C39H44N2O8/c1-40-16-14-25-27-21-32(44-4)36(45-5)35(25)49-37-33-26(34(42)38(46-6)39(37)47-7)15-17-41(2)29(33)18-22-8-11-24(12-9-22)48-31-20-23(19-28(27)40)10-13-30(31)43-3/h8-13,20-21,28-29,42H,14-19H2,1-7H3

InChI Key

CLAUJNOKVABGOJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C3C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CCN6C)OC3=C(C(=C2O)OC)OC)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.